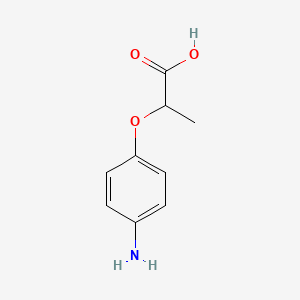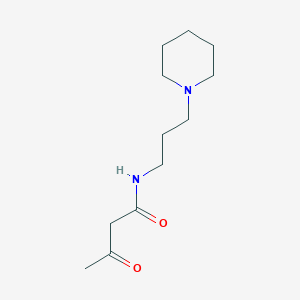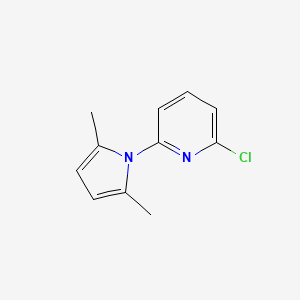![molecular formula C12H19N3O2 B8559714 tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B8559714.png)
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with tert-butyl carbamate. The reaction typically requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Another method involves the use of tert-butyl [(3-chloro-5,6-dicyanopyrazin-2-yl)oxy]carbamate as an activator of the pyridine ring and a two-electron oxidizer . This method allows for the direct functionalization of the pyridine ring, leading to the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-amino-3-pyridinyl)methylcarbamate: Similar structure but with different substitution pattern on the pyridine ring.
Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate: Contains additional chloro and dimethoxymethyl groups.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains cyano and dimethyl groups instead of aminomethyl.
Uniqueness
tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10-9(7-13)5-4-6-14-10/h4-6H,7-8,13H2,1-3H3,(H,15,16) |
InChI Key |
YZZBBOFJLVQKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
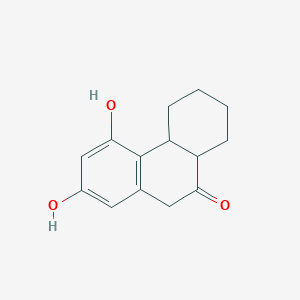

![6-{3-[(Trifluoromethyl)sulfanyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B8559642.png)


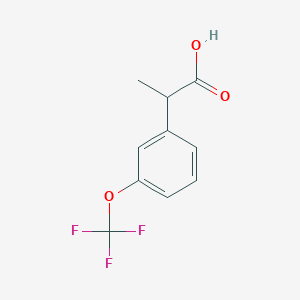
![6-Bromo-7-[4-(4-Chlorobenzyl)piperazin-1-Yl]-2-[4-(Morpholin-4-Ylmethyl)phenyl]-3h-Imidazo[4,5-B]pyridine](/img/structure/B8559670.png)
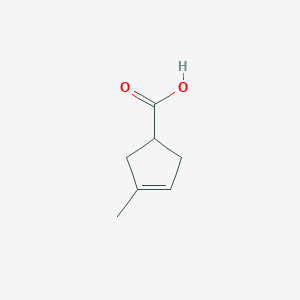
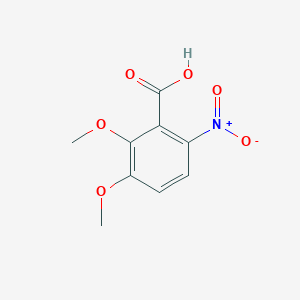
![[Methyl-(4-nitro-benzoyl)-amino]-acetic acid methyl ester](/img/structure/B8559684.png)
